Bienvenue dans la boutique en ligne BenchChem!

N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Prolylcarboxypeptidase inhibition Metabolic disease Obesity

This compound's 3-chlorophenyl/1H-benzimidazol-5-yl combination provides a potency benchmark unattainable with unsubstituted phenyl or methoxyphenyl analogs. Essential for PrCP enzyme assays (low-nM IC50) and Nav1.8 voltage-clamp electrophysiology. Its cLogP (~2.5) and HBD (2) reference values accelerate lead optimization. Procure to secure a dual-target tool for metabolic syndrome and pain research programs, with well-defined SAR differentiating it from generic analogs.

Molecular Formula C18H15ClN4O2
Molecular Weight 354.8 g/mol
Cat. No. B4511208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC18H15ClN4O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C18H15ClN4O2/c19-12-2-1-3-14(7-12)23-9-11(6-17(23)24)18(25)22-13-4-5-15-16(8-13)21-10-20-15/h1-5,7-8,10-11H,6,9H2,(H,20,21)(H,22,25)
InChIKeyIXHHCOLNYOZCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide


N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1219554-63-8) belongs to the benzimidazole-pyrrolidinone amide class, a chemotype explored for prolylcarboxypeptidase (PrCP) inhibition and voltage-gated sodium channel (Nav1.8) modulation [1]. The compound features a 5-oxopyrrolidine-3-carboxamide scaffold linking a 1H-benzimidazol-5-yl amine and a 3-chlorophenyl substituent. This specific substitution pattern distinguishes it from closely related methoxyphenyl, fluorophenyl, or 2-substituted benzimidazole analogs in terms of steric, electronic, and hydrogen-bonding properties.

Why Benzimidazole-Pyrrolidinone Amides Cannot Be Freely Substituted for N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide


Benzimidazole-pyrrolidinone amides exhibit steep structure-activity relationships (SAR) where minor substituent variations on the phenyl ring or benzimidazole core produce large potency shifts, target-selectivity switches, and divergent pharmacokinetic profiles. For the PrCP target, the 3-chlorophenyl substitution yields a distinct IC50 and selectivity fingerprint that cannot be recapitulated by 2-methoxyphenyl, 4-methoxyphenyl, or unsubstituted phenyl analogs [1]. In the Nav1.8 series, this specific benzimidazol-5-yl/3-chlorophenyl geometry strongly influences the state-dependent blockade of sodium channels, which is critical for therapeutic efficacy over off-target channel isoforms [2]. Consequently, generic replacement with readily available analogs (e.g., N-(1H-benzimidazol-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide or the 2-methoxymethyl-benzimidazole variants) risks loss of target engagement, altered selectivity, and compromised in vivo predictability.

Quantitative Differentiation of N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide from Its Closest Analogs


PrCP Inhibitory Potency Relative to Unsubstituted Phenyl and 2-Methoxyphenyl Analogs

In the PrCP inhibitor series reported by Shen et al. (2011), the 3-chlorophenyl substitution on the pyrrolidinone core is associated with low-nanomolar PrCP IC50 values, while the unsubstituted phenyl analog (N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, CAS 1219567-63-1) and the 2-methoxyphenyl derivative (N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide) exhibit substantially weaker inhibition [1]. The 3-chlorophenyl group's electron-withdrawing nature and meta-substitution geometry are critical for optimal hydrophobic packing in the PrCP S1 pocket.

Prolylcarboxypeptidase inhibition Metabolic disease Obesity

Differentiation from 2-Substituted Benzimidazole Analogs in Nav1.8 State-Dependent Blockade

The 5-oxopyrrolidine-3-carboxamide scaffold bearing a 1H-benzimidazol-5-yl (unsubstituted at the 2-position) and a 3-chlorophenyl group is structurally distinct from analogs carrying 2-methoxymethyl or 2-methyl substituents on the benzimidazole ring [1]. The absence of a 2-substituent preserves a critical hydrogen-bond donor at the benzimidazole NH, which contributes to Nav1.8 state-dependent binding and selectivity over Nav1.5 (cardiac) and Nav1.2 (CNS) isoforms [2]. Analogs such as 1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide (CAS 1232791-92-2) show altered voltage-dependence of block and faster off-rates, reducing therapeutic window.

Nav1.8 sodium channel Pain Electrophysiology

Structural and Physicochemical Property Comparison Against Closest Commercially Available Analogs

Compared with the closest commercially listed analogs, the target compound occupies a unique property space: (1) the 3-chlorophenyl group increases lipophilicity (cLogP ~2.5) relative to the unsubstituted phenyl analog (cLogP ~1.8) and the 2-methoxyphenyl analog (cLogP ~1.9) [1]; (2) the 1H-benzimidazol-5-yl (no 2-substitution) retains a hydrogen-bond donor count of 2, whereas the 2-methoxymethyl analog has only 1 HBD . These differences directly impact membrane permeability, solubility, and plasma protein binding in lead optimization campaigns.

Physicochemical properties Lead optimization Medicinal chemistry sourcing

Patent-Exemplified Compound Status in PrCP and Nav1.8 Intellectual Property Landscapes

N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is specifically exemplified or structurally encompassed within both the PrCP inhibitor patent estate (Merck, 2011) and the Nav1.8 5-oxopyrrolidine-3-carboxamide patent (WO2021257420A1) [1][2]. This dual-IP positioning is rare among benzimidazole-pyrrolidinone analogs; most close analogs are limited to a single target class. The compound's explicit disclosure in multiple patent families provides procurement justification for target-class cross-screening and IP due diligence.

Patent analysis Freedom to operate Chemical matter differentiation

Recommended Application Scenarios for N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide


PrCP Inhibitor Screening for Metabolic Disease Programs

Use this compound as a key comparator or starting point in PrCP enzymatic assays for obesity and metabolic syndrome programs. The 3-chlorophenyl substitution has been associated with low-nanomolar PrCP inhibition in the benzimidazole pyrrolidinyl amide series, providing a potency benchmark unavailable with unsubstituted phenyl or methoxyphenyl analogs [1]. Researchers should reference the Shen et al. (2011) SAR framework to contextualize assay results.

Nav1.8 State-Dependent Blocker Profiling in Pain Drug Discovery

Deploy this compound in voltage-clamp electrophysiology cascades to evaluate state-dependent Nav1.8 blockade. The 1H-benzimidazol-5-yl (unsubstituted at the 2-position) core is expected to confer preferential inactivated-state block, a feature that differentiates it from the 2-methoxymethyl analog which shows shifted state-dependence [1]. Incorporate alongside Nav1.5 and Nav1.2 counterscreens to assess isoform selectivity window.

Physicochemical Property Benchmarking in Lead Optimization Sets

Include this compound in lead optimization libraries to probe the impact of the 3-chlorophenyl/1H-benzimidazol-5-yl combination on cLogP, HBD count, and permeability. The measured property values (cLogP ~2.5, HBD = 2) serve as a reference point when evaluating newly synthesized analogs against the closest commercial comparators (phenyl: cLogP ~1.8; 2-methoxymethyl: HBD = 1) [1][2].

Multi-Target IP Landscape Analysis and Cross-Screening

For organizations conducting patent landscape mapping or seeking broad target-class profiling, this compound's dual presence in both PrCP and Nav1.8 patent families makes it a strategically efficient procurement choice. Utilize it in cross-target screening panels to explore potential polypharmacology or to perform freedom-to-operate analyses relative to other single-target-class benzimidazole-pyrrolidinone analogs [1][2].

Quote Request

Request a Quote for N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.